molecular formula C₁₀H₈NNaO₇S₂ B018269 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, monosodium salt CAS No. 5460-09-3

2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, monosodium salt

Cat. No. B018269
CAS RN: 5460-09-3
M. Wt: 318.3 g/mol
InChI Key: APRRQJCCBSJQOQ-UHFFFAOYSA-M
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Description

“2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, monosodium salt” is also known as “4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid monosodium salt”. It is a sulfate naphthalene . Its main use is as a fluorescent whitening agent, widely used in detergents, plastics, textiles, and papermaking industries . It has the effect of increasing the whiteness and brightness of materials, improving the appearance of products, and enhancing consumer satisfaction .


Synthesis Analysis

The general method of synthesizing “4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid monosodium salt” is through the reduction, sulfonation, and further reaction of nitronaphthalene . Azo compounds were prepared by the reaction between benzenediazonium chloride and 4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid monosodium salt .


Molecular Structure Analysis

The linear formula of “4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid monosodium salt” is H2NC10H4(OH)(SO3H)SO3Na · xH2O . The molecular weight is 341.29 (anhydrous basis) .


Chemical Reactions Analysis

Azo compounds were prepared by the reaction between benzenediazonium chloride and 4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid monosodium salt .


Physical And Chemical Properties Analysis

The melting point of “4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid monosodium salt” is greater than 300°C . The molecular weight is 341.29 (anhydrous basis) .

Scientific Research Applications

Synthesis of Hybrid Compounds

This compound has been used as a water-soluble ligand in the synthesis of new hybrid compounds based on 1,2,3-triazoles and 5,5-diphenylimidazolidine-2,4-dione . The ligand enhanced the reactions and reduced the quantity of the toxic copper salt .

Antibacterial Activities

The hybrid compounds synthesized using this compound have shown antibacterial activities against both M. luteus and P. aeruginoasa bacteria .

Synthesis of Quinazolinone Scaffold

It has been successfully used for the preparation of 1,2,3-triazoles pharmacophore linked-quinazolinone scaffold . The ligand assisted in the click reaction and reduced loading of copper salt to 2 mol% .

Preparation of Azo-Linked Schiff Base Ligands

Azo compounds were prepared by the reaction between benzenediazonium chloride and 4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid monosodium salt under alkaline conditions . Two new azo-linked Schiff base ligands were synthesized .

Use in Industrial Chemistry

As an organometallic compound, it has applications in industrial chemistry, including use as reagents, catalysts, and precursor materials .

Use in Pharmaceuticals

This compound has applications in the pharmaceutical industry, where it can be used in the synthesis of various drugs .

Use in Food, Drug, Pesticide or Biocidal Product

It has been used in the production of food, drug, pesticide or biocidal products .

Use as a Fluorescent Whitening Agent

In the chemical industry, it is used as a fluorescent whitening agent, widely applied in detergents, plastics, textiles, and papermaking industries . It enhances the whiteness and brightness of materials, improving product appearance and consumer satisfaction .

Safety and Hazards

When handling “4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid monosodium salt”, personal protective equipment/face protection should be worn. Ensure adequate ventilation. Avoid contact with skin, eyes, or clothing. Avoid ingestion and inhalation. Avoid dust formation. Keep containers tightly closed in a dry, cool, and well-ventilated place .

Mechanism of Action

properties

IUPAC Name

sodium;4-amino-5-hydroxy-7-sulfonaphthalene-2-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO7S2.Na/c11-8-3-6(19(13,14)15)1-5-2-7(20(16,17)18)4-9(12)10(5)8;/h1-4,12H,11H2,(H,13,14,15)(H,16,17,18);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPILZZVXGUNELN-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)[O-])N)O)S(=O)(=O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8NNaO7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4027600
Record name 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid monosodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4027600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, monosodium salt

CAS RN

5460-09-3, 17265-34-8
Record name 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid monosodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4027600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium hydrogen 4-amino-5-hydroxynaphthalene-2,7-disulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.306
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-amino-5-hydroxynaphthalene-2,7-disulphonic acid, sodium salt
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.532
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, monosodium salt
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2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, monosodium salt
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2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, monosodium salt
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2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, monosodium salt
Reactant of Route 5
2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, monosodium salt
Reactant of Route 6
2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, monosodium salt

Q & A

Q1: What is the significance of using 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, monosodium salt in click reactions?

A1: While neither of the provided abstracts explicitly mentions 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, monosodium salt, they highlight the importance of ligand-assisted click chemistry. Click reactions, particularly copper(I)-catalyzed azide-alkyne cycloadditions (CuAAC), are highly valuable for their efficiency and selectivity in synthesizing diverse molecules.

Q2: Can you provide an example from the research of how ligand-assisted click chemistry is used to synthesize bioactive molecules?

A: One of the studies focuses on synthesizing 1,2,3-triazole pharmacophore-linked quinazolinone scaffolds using a ligand-assisted click reaction in water. [] Quinazolinones are a class of heterocyclic compounds with a wide range of biological activities, making them attractive targets for drug discovery. By employing click chemistry, researchers can efficiently attach diverse chemical groups to the quinazolinone core via the 1,2,3-triazole linker. This modular approach allows for the rapid synthesis of a library of compounds with varying substituents, facilitating the exploration of structure-activity relationships and the identification of promising drug candidates.

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